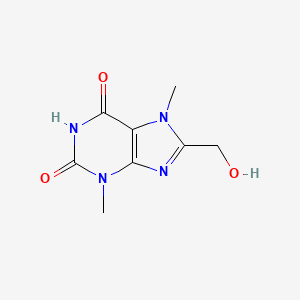

8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Beschreibung

8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 8-position and methyl groups at the 3- and 7-positions of the purine core. Its synthesis typically involves N1-alkylation of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione followed by nucleophilic substitution with trans-4-aminocyclohexanol or similar reagents under basic conditions (e.g., Cs₂CO₃/DMF) .

Eigenschaften

IUPAC Name |

8-(hydroxymethyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h13H,3H2,1-2H3,(H,10,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVLWXKLOOBRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)NC(=O)N2C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297219 | |

| Record name | 8-(hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42204-38-6 | |

| Record name | NSC114755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with formaldehyde under basic conditions to introduce the hydroxymethyl group. This is followed by methylation reactions to introduce the methyl groups at the 3 and 7 positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control reaction parameters. Purification steps such as crystallization and chromatography are used to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

Reduction: Reduction reactions can target the purine ring or the substituents, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse purine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its biological activities, particularly in relation to oxidative stress and cellular damage. Research indicates that it may possess antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress.

Antioxidant Properties

Studies have shown that 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant antioxidant activity. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal properties against a range of pathogens. For instance, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain fungi . The minimal inhibitory concentration (MIC) values indicate its potency in inhibiting microbial growth.

Pharmaceutical Applications

Given its biological activities, 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is being explored for various pharmaceutical applications:

Potential Therapeutics for Neurological Disorders

Research into the compound's effects on neuronal cells suggests potential applications in treating neurological disorders characterized by oxidative stress and inflammation. Its ability to modulate cellular pathways involved in neuroprotection makes it a candidate for further investigation.

Cancer Therapeutics

The compound's antioxidant properties may also position it as a therapeutic agent in oncology. By mitigating oxidative damage and modulating cell signaling pathways, it could potentially enhance the efficacy of existing cancer treatments or serve as a standalone therapy .

Case Studies

Several case studies have explored the applications of this compound:

Study on Antioxidant Effects

A study conducted on neuronal cell lines demonstrated that treatment with 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione resulted in reduced oxidative stress markers compared to untreated controls. This suggests its potential utility in neuroprotective strategies.

Evaluation of Antibacterial Activity

In vitro testing revealed that this compound effectively inhibited the growth of several bacterial strains with varying MIC values. Such findings underscore its potential as an antibacterial agent in clinical settings .

Wirkmechanismus

The mechanism of action of 8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations at the 8-Position

The 8-position of the purine scaffold is critical for modulating biological activity. Key analogues include:

8-Mercapto Derivatives

- Example : 8-Mercapto-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Structural Difference : Replacement of the hydroxymethyl group with a thiol (-SH) group.

- Activity : These compounds exhibit potent inhibition of sirtuins (SIRT1, SIRT2, SIRT3, SIRT5) via competitive binding to the acetyl-lysine site. Molecular docking studies reveal hydrophobic interactions with SIRT3’s active site .

- Key Finding : 8-Mercapto derivatives are pan-sirtuin inhibitors with IC₅₀ values in the micromolar range, making them promising leads for cancer and neurodegenerative disease therapy .

8-Alkylamine/Alkoxy Derivatives

- Example: 8-(Ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Structural Difference: Substitution with ethylamino or alkoxy groups (e.g., 8-propoxy). Activity: These derivatives show cardiovascular activity, including antiarrhythmic and hypotensive effects. For instance, 8-(2-morpholin-4-yl-ethylamino) analogues demonstrated prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55) comparable to theophylline .

8-Sulfanyl Derivatives

- Example: 8-Decylsulfanyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Structural Difference: Bulky decylsulfanyl (-SC₁₀H₂₁) substituent.

Bronchodilatory Analogues

- Example : (dl)-3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

- Structural Difference : 2-Methylbutyl group at the 3-position and methyl at the 8-position.

- Activity : This theophylline derivative effectively blocks exercise-induced bronchospasm (EIB) with fewer side effects (e.g., nausea, tachycardia) compared to anhydrous theophylline. In clinical trials, it increased FEV₁ by 20% post-administration and matched theophylline’s efficacy in 8/14 patients .

Antiviral Analogues

Adenosine Receptor Antagonists

- Example: 8-((6-Chloro-2-fluoro-3-methoxybenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Structural Difference: Chloro-fluoro-methoxybenzyl group at the 8-position. Activity: High affinity for A₂A adenosine receptors (Kᵢ = 68.5 nM), useful in treating Parkinson’s disease and inflammation .

Comparative Data Table

Biologische Aktivität

8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 8-position and two methyl groups at the 3 and 7 positions. Its molecular formula is with a molecular weight of approximately 210.19 g/mol . The unique structure of this compound allows it to participate in various biochemical processes, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits several biological activities, including:

1. Antioxidant Properties

The compound has been shown to possess antioxidant capabilities, which are crucial in combating oxidative stress and cellular damage. This property suggests potential therapeutic applications in conditions such as neurodegenerative diseases and cancer.

2. Antiviral Activity

Studies have demonstrated that derivatives of this purine compound can exhibit antiviral properties. For instance, certain analogs have shown effectiveness against viruses like HSV-1 and coxsackievirus B . The mechanism of action is believed to involve inhibition of viral replication pathways.

3. Antibacterial and Antifungal Activity

Preliminary studies indicate that 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione may also possess antibacterial and antifungal properties. The compound's structural similarities to known antimicrobial agents suggest it could be effective against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxymethyl group at the 8-position enhances its interaction with biological targets compared to structurally similar compounds such as caffeine and theobromine.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,7-Dimethylxanthine | Methyl groups at positions 3 and 7 | Lacks hydroxymethyl group; primarily acts as a stimulant |

| Theobromine | Methyl groups at positions 3 and 7 | Known for diuretic and vasodilating effects |

| Caffeine | Methyl groups at positions 1, 3, and 7 | Stimulant properties; widely consumed |

| Pentoxifylline | Contains a carbonyl group | Used clinically for improving blood flow |

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral activity against HSV-1, derivatives of this purine demonstrated a significant reduction in viral load by 70–90% with favorable IC50 values compared to standard antiviral treatments like acyclovir .

Case Study 2: Antioxidant Activity

Research indicated that the compound effectively scavenged free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.